N-(4-Aminobenzene-1-sulfonyl)-N-(6-methoxypyridazin-3-yl)glycine
Description
Properties
CAS No. |
61429-02-5 |
|---|---|
Molecular Formula |
C13H14N4O5S |
Molecular Weight |
338.34 g/mol |
IUPAC Name |
2-[(4-aminophenyl)sulfonyl-(6-methoxypyridazin-3-yl)amino]acetic acid |
InChI |
InChI=1S/C13H14N4O5S/c1-22-12-7-6-11(15-16-12)17(8-13(18)19)23(20,21)10-4-2-9(14)3-5-10/h2-7H,8,14H2,1H3,(H,18,19) |
InChI Key |
GUUHHAODXCFSIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Aminobenzenesulfonyl Intermediate
- The 4-aminobenzenesulfonyl moiety is commonly prepared by sulfonylation of aniline derivatives or by direct sulfonamide formation using sulfonyl chlorides.
- Sulfonyl chlorides such as 4-aminobenzenesulfonyl chloride react with amines or amino acid esters under basic conditions (e.g., using N,N-diisopropylethylamine) to form sulfonamide bonds.
Functionalization of 6-Methoxypyridazin-3-yl Group
- The 6-methoxypyridazin-3-yl fragment is introduced via nucleophilic substitution or coupling reactions on pyridazine derivatives.
- Methoxylation at the 6-position is achieved by alkoxylation reactions, often using methyl iodide or dimethyl sulfate under basic conditions.
- Pyridazine derivatives can be prepared or modified through halogenation and subsequent substitution reactions.
Coupling with Glycine
- The glycine moiety is introduced by amide bond formation between the sulfonamide nitrogen and the carboxyl group of glycine or its derivatives.
- Common coupling methods include:
- Carbodiimide-mediated coupling (e.g., using EDC or DCC) with or without additives like HOBt or NHS to improve yield and reduce side reactions.
- Use of activated esters or anhydrides of glycine.
- Protection and deprotection strategies are often employed to avoid side reactions, such as protecting the amino group of glycine with phthalimide or Boc groups during intermediate steps.
Representative Synthetic Route (Based on Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Sulfonylation | 4-aminobenzenesulfonyl chloride + amine base (e.g., DIPEA) | Formation of sulfonamide intermediate |
| 2 | Methoxylation | Pyridazine derivative + methylating agent (e.g., MeI) under basic conditions | Introduction of 6-methoxy group on pyridazine |
| 3 | Amide coupling | Sulfonamide intermediate + glycine derivative + coupling agent (EDC/HOBt) | Formation of N-(4-aminobenzene-1-sulfonyl)-N-(6-methoxypyridazin-3-yl)glycine |
| 4 | Deprotection (if applicable) | Acidic or basic hydrolysis | Removal of protecting groups to yield final compound |
Analytical and Purification Techniques
- Preparative High-Performance Liquid Chromatography (HPLC) is commonly used for purification of the final compound and intermediates.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
- The use of pharmaceutically acceptable salts (e.g., sodium salt) improves solubility and stability.
Research Findings and Optimization Notes
- The sulfonamide bond formation is highly efficient under mild basic conditions, with N,N-diisopropylethylamine (DIPEA) being a preferred base to minimize side reactions.
- Methoxylation on the pyridazine ring requires careful control of reaction conditions to avoid over-alkylation or substitution at undesired positions.
- Coupling yields are improved by using activated esters and protecting groups on glycine to prevent polymerization or side reactions.
- The final compound exhibits good stability and can be isolated as a sodium salt for enhanced pharmaceutical applicability.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-N-(6-methoxypyridazin-3-yl)phenylsulfonamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or sulfonamide groups, leading to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry
N-(4-Aminobenzene-1-sulfonyl)-N-(6-methoxypyridazin-3-yl)glycine has been studied for its potential as an antimicrobial agent and anticancer drug . The sulfonamide group is known to inhibit bacterial enzymes, which contributes to its antimicrobial properties. Research has indicated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) .
The compound's biological activities have been the subject of numerous studies:
- Antimicrobial Properties : The sulfonamide moiety is effective against a range of bacteria by inhibiting folate synthesis.
- Anticancer Activity : Studies have shown that derivatives can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it a valuable intermediate in organic synthesis .
Material Science
This compound may also find applications in developing new materials due to its unique chemical properties. It could be utilized as an intermediate in synthesizing specialty chemicals or polymers with specific functionalities.
Case Study 1: Anticancer Activity
A study investigating the cytotoxicity of this compound derivatives against several human cancer cell lines demonstrated promising results. The most active compounds were shown to induce significant apoptosis, with IC50 values below 50 µM for several derivatives .
Case Study 2: Antimicrobial Efficacy
Research on the antimicrobial activity of sulfonamide derivatives indicated that modifications to the pyridazine ring could enhance efficacy against resistant bacterial strains. This highlights the potential for developing new antibiotics based on the compound's structure .
Mechanism of Action
The mechanism of action of 2-(4-Amino-N-(6-methoxypyridazin-3-yl)phenylsulfonamido)acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The sulfonamide group is known to inhibit certain bacterial enzymes, which could explain its antimicrobial properties .
Comparison with Similar Compounds
Notes
Limited Direct Data: Specific studies on the target compound are absent in the provided evidence; comparisons are extrapolated from structural analogs.
Therapeutic Potential: The sulfonamide and methoxypyridazine motifs are prevalent in antimicrobial and anticancer agents, suggesting possible applications for the target compound .
Biological Activity
N-(4-Aminobenzene-1-sulfonyl)-N-(6-methoxypyridazin-3-yl)glycine, often referred to as a sulfonamide compound, has garnered attention for its diverse biological activities, particularly in the realm of medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a sulfonamide group and a pyridazine ring, which are critical for its biological activity. The general structure can be represented as follows:
This structure contributes to its interaction with various biological targets.
Table 1: Summary of Biological Activities
Case Study: Inhibition of LSD1
A study conducted on a series of sulfonamide derivatives, including this compound, demonstrated significant inhibition of LSD1 activity. The compounds were evaluated using surface plasmon resonance (SPR) and cellular assays, revealing that modifications to the sulfonamide structure could enhance potency and selectivity against LSD1. This research highlighted a 100-fold increase in potency over initial hits from high-throughput screening efforts .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest moderate bioavailability and stability in vivo, which are favorable for further development as a therapeutic agent . However, detailed toxicological assessments are necessary to ensure safety for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
